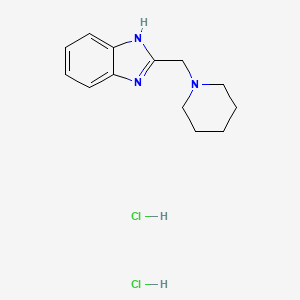

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride

Description

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is a benzimidazole derivative featuring a piperidinomethyl substituent at the 2-position and two hydrochloride counterions. The benzimidazole core provides a planar aromatic structure, enabling π-π interactions, while the piperidinomethyl group introduces a flexible aliphatic amine moiety. The dihydrochloride form enhances solubility in polar solvents (e.g., water, methanol) due to increased ionic character . This compound is of interest in medicinal chemistry, as piperidine derivatives are common pharmacophores in drug design.

Properties

CAS No. |

100447-40-3 |

|---|---|

Molecular Formula |

C13H19Cl2N3 |

Molecular Weight |

288.21 g/mol |

IUPAC Name |

2-(piperidin-1-ylmethyl)-1H-benzimidazole;dihydrochloride |

InChI |

InChI=1S/C13H17N3.2ClH/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13;;/h2-3,6-7H,1,4-5,8-10H2,(H,14,15);2*1H |

InChI Key |

FVDBPIYLZAACQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=NC3=CC=CC=C3N2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzimidazole Core

Benzimidazoles are typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions. The benzimidazole nucleus is formed by cyclization involving the amino groups and the carbonyl or aldehyde functional group.

Introduction of the Piperidinomethyl Group

The 2-(piperidinomethyl) substituent is introduced via a Mannich-type reaction or nucleophilic substitution involving a suitable benzimidazole intermediate and piperidine or its derivatives. The reaction typically proceeds as follows:

- The benzimidazole compound is reacted with formaldehyde or a formaldehyde equivalent to generate an iminium intermediate at the 2-position.

- Piperidine acts as the nucleophile, attacking the iminium ion to form the 2-(piperidinomethyl) benzimidazole.

This step is generally conducted in an organic solvent under controlled temperature conditions to optimize yield and selectivity.

Formation of the Dihydrochloride Salt

The free base form of 2-(piperidinomethyl) benzimidazole is converted to the dihydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid. The salt formation is critical for enhancing the compound's solubility and stability.

An example procedure involves:

- Slowly passing hydrochloric acid gas into a cooled solution of the free base in ethanol or another suitable solvent at temperatures ranging from -15°C to 5°C.

- Stirring the mixture at elevated temperatures (20–35°C) for several hours to ensure complete salt formation.

- Isolation of the dihydrochloride salt by filtration or crystallization from the reaction mixture.

Detailed Synthetic Procedure Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Benzimidazole formation | o-phenylenediamine + aldehyde/carboxylic acid, acidic catalyst, reflux | Cyclization to form benzimidazole core |

| 2. Piperidinomethylation | Formaldehyde (or equivalent), piperidine, organic solvent, 20–30°C, 16 h | Mannich reaction introducing piperidinomethyl group at 2-position |

| 3. Salt formation | HCl gas, ethanol, -15 to 35°C, 10 h | Conversion to dihydrochloride salt |

This procedure aligns with the methodologies described in patent literature for benzimidazole derivatives, emphasizing controlled temperature and reaction times for optimal yields.

Analytical and Purification Considerations

After synthesis, purification is typically achieved by:

- Removal of solvents under reduced pressure

- Addition of water and organic solvents such as dichloromethane to extract impurities

- Crystallization of the dihydrochloride salt from suitable solvents to obtain high purity material

Characterization methods include NMR, IR spectroscopy, and melting point determination to confirm structure and purity.

Research Discoveries and Advances

Recent research and patent disclosures have focused on:

- One-pot synthetic processes that streamline the preparation of benzimidazole derivatives, improving efficiency and scalability.

- Enantioselective synthesis approaches for chiral benzimidazole compounds, although the 2-(piperidinomethyl) derivative is typically achiral.

- Salt formation techniques using hydrochloric acid gas under controlled low-temperature conditions to enhance product stability and solubility.

These advances contribute to more efficient and reproducible preparation methods suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Step | Method | Conditions | Key Notes |

|---|---|---|---|

| Benzimidazole core synthesis | Cyclization of o-phenylenediamine with aldehydes/acids | Acidic medium, reflux | Fundamental benzimidazole formation |

| Piperidinomethylation | Mannich reaction with formaldehyde and piperidine | Room temperature to 30°C, 16 h | Introduces piperidinomethyl group at 2-position |

| Dihydrochloride salt formation | HCl gas treatment in ethanol | -15 to 35°C, 10 h | Enhances solubility and stability |

Chemical Reactions Analysis

Classification of Benzimidazole Derivatives

Benzimidazole derivatives are classified based on their substituents and functional groups. Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride falls under the category of substituted benzimidazoles, specifically those with piperidine substituents at the 2-position of the benzimidazole ring.

Reactivity of Benzimidazoles

Benzimidazole derivatives often participate in various chemical reactions due to their reactive sites. Key reactions include:

-

Electrophilic Substitution: Benzimidazoles can undergo electrophilic substitution reactions, particularly at the 5- and 6- positions of the benzene ring.

-

Nucleophilic Substitution: The imidazole ring can be a site for nucleophilic attacks, especially when activated by electron-withdrawing groups.

-

Cycloaddition Reactions: Benzimidazoles can participate in cycloaddition reactions, forming more complex structures.

-

Redox Reactions: The nitrogen atoms in the imidazole ring can be involved in oxidation and reduction reactions, altering the electronic properties of the molecule.

The reactivity of benzimidazoles is influenced by electron-withdrawing or donating groups attached to the aromatic ring, which can modulate their electrophilicity and nucleophilicity during reactions.

Diverse Synthetic Approaches

Several techniques for synthesizing benzimidazole (BnZ) derivatives involve employing various moieties in different reaction environments .

-

Condensation with Carboxylic Acids or Aldehydes: Ortho-phenylenediamine and its derivatives undergo a condensation process with carboxylic acids or aldehydes .

-

Reaction with Nitriles: The direct condensation of orthophenylenediamine with nitriles is useful in synthesizing benzimidazoles, as nitriles are readily accessible as commodity chemicals .

-

Metal-Catalyzed Cyclization: Nguyen et al. (2013) described a process using iron-sulfur as a catalyst to synthesize BnZ derivatives, where 4-picoline and substituted o-nitroanilines were reacted at 150 °C under solvent-free conditions .

-

Condensation with Dimethylformamide: Sun et al. (2017) detailed a procedure for the condensation of phenylhydrosilicon, o-phenylenediamine, and dimethylformamide, using hydrosilicon as a catalyst to activate the carbonyl group of dimethylformamide at 120 °C .

-

Dehydrogenation Reaction: Milstein et al. (2017) carried out a dehydrogenation reaction using cobalt-pincer complexes as a catalyst, combining primary alcohol and o-phenylenediamine at 150 °C .

Scientific Research Applications

Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 2-(piperidinomethyl)-, dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biological processes . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride with analogous compounds:

Key Observations:

- Substituent Flexibility: The piperidinomethyl group in the target compound allows greater conformational flexibility compared to directly attached piperidinyl (e.g., 5-Fluoro-2-(4-piperidinyl)-) or fused systems (e.g., 3-Methyl-1-(piperidin-4-yl)-) .

- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions, as seen in 2-(2-aminoethyl)benzimidazole dihydrochloride .

Stability and Reactivity

- Dihydrochloride Form: Increases stability under acidic conditions and facilitates salt formation during purification, as seen in 2-(aminomethyl)benzimidazole dihydrochloride .

- Piperidinomethyl vs. Piperidinyl: The methylene linker in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., phenylethyl groups in ), enhancing reactivity in electrophilic substitutions .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride is notable for its potential applications in treating various diseases, including cancer and parasitic infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Benzimidazole , a bicyclic structure containing nitrogen atoms, serves as a core scaffold for many bioactive compounds. The addition of a piperidinomethyl group enhances its pharmacological profile. The dihydrochloride salt form increases solubility and bioavailability, which is crucial for therapeutic efficacy.

Benzimidazoles primarily exert their biological effects through the following mechanisms:

- Tubulin Inhibition : They interfere with microtubule dynamics by binding to tubulin, disrupting cell division in cancer cells and affecting motility in parasitic organisms .

- DNA Interaction : Some derivatives have been shown to bind to DNA, particularly at AT-rich sites, which may contribute to their anticancer properties .

Anticancer Activity

Recent studies indicate that benzimidazole derivatives exhibit significant anticancer properties:

- Cell Proliferation Inhibition : Compounds containing the piperidine moiety have demonstrated enhanced cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values ranging from 16.54 to 95.54 μg/mL against MCF-7 breast cancer cells .

- Mechanistic Insights : The incorporation of specific substituents (e.g., halogens) has been linked to increased antineoplastic activity. For example, a piperazine derivative with a chlorophenyl substituent exhibited superior activity compared to its methyl counterpart .

Anthelmintic Activity

Benzimidazole derivatives are traditionally used as anthelmintics:

- Efficacy Against Nematodes : Compounds like albendazole (ABZ) have shown effectiveness against Trichinella spiralis larvae. Recent derivatives have outperformed ABZ in larvicidal assays .

- Comparative Studies : In comparative studies, certain piperazine-substituted benzimidazoles displayed mortality rates significantly higher than standard treatments like ivermectin .

Data Tables

The following table summarizes key findings related to the biological activities of Benzimidazole, 2-(piperidinomethyl)-, dihydrochloride:

Case Studies

-

Study on Anticancer Efficacy :

A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on MCF-7 cells, revealing that compounds with specific substitutions exhibited enhanced activity compared to standard treatments. -

Anthelmintic Activity Assessment :

In another investigation, the larvicidal effects of several piperazine-substituted benzimidazoles were tested against T. spiralis larvae, demonstrating significantly higher mortality rates than traditional anthelmintics. -

Antimicrobial Evaluation :

A series of coumarin-benzimidazole hybrids were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for verifying the purity and structure of 2-(piperidinomethyl)benzimidazole dihydrochloride?

- Methodological Answer :

-

Spectroscopic Analysis : Use FT-IR to confirm functional groups (e.g., NH stretching in benzimidazole at ~3400 cm⁻¹ and aromatic C-H vibrations at ~3000 cm⁻¹) .

-

NMR Spectroscopy : ¹H NMR can identify proton environments (e.g., piperidinomethyl protons at δ 2.5–3.5 ppm; aromatic benzimidazole protons at δ 7.0–8.0 ppm). ¹³C NMR confirms carbon backbone integrity .

-

Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 220.10 for the free base) .

-

Thermal Analysis : TGA/DTA assesses decomposition patterns (e.g., decomposition onset at ~264°C) .

- Example Data Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| FT-IR | 3400 cm⁻¹ (NH), 1600 cm⁻¹ (C=N) | Functional group confirmation |

| ¹H NMR | δ 7.5–8.0 ppm (aromatic), δ 2.5–3.5 ppm (piperidinomethyl) | Structural elucidation |

| ESI-MS | m/z 220.10 [M+H]⁺ | Molecular weight validation |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use N95 masks, nitrile gloves, and chemical goggles to avoid inhalation/skin contact. Work under local exhaust ventilation to minimize exposure to airborne particles .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hygroscopic degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to combustion risks .

- Safety Protocols : Follow GHS H315/H319/H335 guidelines for skin/eye irritation and respiratory hazards. Neutralize spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can synthetic routes for 2-(piperidinomethyl)benzimidazole dihydrochloride be optimized to improve yield and scalability?

- Methodological Answer :

-

Route Selection : Compare Schiff base condensation (e.g., reacting 2-aminobenzimidazole with piperidinomethyl aldehyde) vs. direct alkylation (e.g., using 2-chloromethylbenzimidazole and piperidine). Schiff base methods often yield >75% purity but require pH control (pH 6–7) .

-

Parameter Optimization :

-

Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

-

Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

-

Purification : Employ recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate high-purity product .

- Example Data Table :

| Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Schiff base | 78 | 95 | pH 6.5, 70°C, 12h |

| Alkylation | 65 | 88 | DMAP, 80°C, 8h |

Q. How can contradictory data on the biological activity of benzimidazole derivatives be resolved?

- Methodological Answer :

-

Assay Validation : Cross-test activity in multiple assays (e.g., FGF receptor binding vs. antimicrobial disk diffusion) to identify context-dependent effects .

-

Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or kinases. Compare with experimental IC₅₀ values .

-

Batch Analysis : Check for impurities (e.g., unreacted piperidine) via HPLC. Even 2% impurities can alter bioactivity .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., DNA binding) of benzimidazole derivatives?

- Methodological Answer :

-

Spectroscopic Techniques :

-

UV-Vis Titration : Monitor hypochromism at λ = 260 nm (DNA backbone) to calculate binding constants (K ~10⁴–10⁶ M⁻¹) .

-

Fluorescence Quenching : Use ethidium bromide displacement to quantify intercalation efficiency .

-

Thermodynamic Analysis : Perform isothermal titration calorimetry (ITC) to measure ΔH and ΔS of interaction, distinguishing intercalation (entropy-driven) from groove binding (enthalpy-driven) .

- Example Data :

| Compound | K (M⁻¹) | ΔH (kJ/mol) | Binding Mode |

|---|---|---|---|

| Parent Benzimidazole | 1.2×10⁴ | -8.5 | Groove |

| Piperidinomethyl Derivative | 3.5×10⁵ | +12.3 | Intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.